Imazamox-ammonium

Description

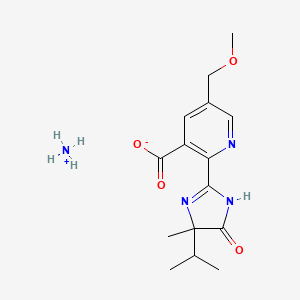

Structure

3D Structure of Parent

Properties

CAS No. |

247057-22-3 |

|---|---|

Molecular Formula |

C15H22N4O4 |

Molecular Weight |

322.36 g/mol |

IUPAC Name |

azanium;5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C15H19N3O4.H3N/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4;/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21);1H3 |

InChI Key |

GNZZHGJSMCDMBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)[O-])C.[NH4+] |

Origin of Product |

United States |

Mechanism of Action and Biological Efficacy of Imazamox Ammonium

Molecular Basis of Acetolactate Synthase (ALS) Inhibition by Imazamox (B1671737)

The primary mode of action for imazamox is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). frontiersin.orgmass.govcabidigitallibrary.org This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants but is absent in animals, contributing to the selective toxicity of the herbicide. mass.gov

Structural and Functional Elucidation of ALS Enzyme Interaction

Imazamox binds to the ALS enzyme, blocking its normal function. mdpi.com This binding is influenced by the structural characteristics of both the herbicide and the enzyme. Studies have shown that specific amino acid residues within the ALS enzyme are critical for this interaction. For instance, a high degree of similarity in the amino acids involved in the dimerization of the active enzyme has been observed between different plant species. mdpi.com The interface between the two ALS monomers primarily involves hydrophobic interactions, stabilized by some electrostatic anchors. mdpi.com

Docking simulations have been used to model the binding of imazamox to the ALS enzyme. mdpi.comcnr.it These models help in understanding the specific interactions, such as the potential for chalcogen interactions between the oxygen of the imazamox molecule and the sulfur atom of a methionine residue (Met200) in the ALS enzyme. cnr.it Mutations in the ALS gene, such as the Trp-574-Leu substitution, can confer resistance to imazamox by altering the binding site and reducing the herbicide's inhibitory effect. cambridge.orgcambridge.org

Inhibition of Branched-Chain Amino Acid Biosynthesis Pathways

The ALS enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. mass.govmdpi.comnih.gov By inhibiting ALS, imazamox effectively halts the production of these vital amino acids. mass.govnih.gov This disruption in BCAA synthesis is the direct cause of the herbicidal effects observed in susceptible plants. frontiersin.orgcambridge.org The lack of these amino acids leads to a cascade of physiological and cellular disruptions, ultimately causing plant death. mass.gov

Cellular and Physiological Manifestations of Imazamox-ammonium Action in Plants

Following the inhibition of ALS and the subsequent depletion of branched-chain amino acids, a series of cellular and physiological changes occur within the susceptible plant.

Disruption of Protein Synthesis and Cell Division

The deficiency of valine, leucine, and isoleucine directly impacts protein synthesis, as these are essential building blocks for proteins. mass.govnih.gov This leads to a cessation of protein production and interferes with cell growth and DNA synthesis. mass.govmdpi.com The disruption of these fundamental processes is a key factor in the herbicidal action of imazamox. The inhibition of cell division is a rapid effect of ALS inhibition. cas.cz

Impact on Meristematic Tissue Development

Imazamox is readily absorbed through the foliage and roots and is then translocated via the xylem and phloem to the meristematic tissues, which are the primary sites of plant growth. mass.govcabidigitallibrary.org These actively growing regions, such as buds and root tips, have a high demand for amino acids to support cell division and expansion. nih.gov The accumulation of imazamox in these tissues leads to a localized and potent inhibition of growth. mass.govcabidigitallibrary.orgnih.gov Symptoms of phytotoxicity, such as chlorosis and necrosis, typically first appear in the developing leaves and meristematic regions. cabidigitallibrary.orgcas.cz Growth stops within a few days of treatment, with visible symptoms appearing one to two weeks later. adama.comcabidigitallibrary.org

Herbicidal Efficacy and Selectivity of this compound

This compound is recognized for its high efficacy against a broad spectrum of annual and perennial broadleaf and grass weeds. apvma.gov.aufrontiersin.orgmass.gov Its selectivity allows it to be used in various crops that are tolerant to imidazolinone herbicides, such as soybeans, peas, and Clearfield® crops. frontiersin.orgcanada.ca

The efficacy of imazamox is influenced by several factors, including the weed species, their growth stage, and environmental conditions. epa.gov For instance, research has shown that the addition of adjuvants, such as nonionic surfactants or methylated vegetable oil, can enhance the efficacy of imazamox. cambridge.org

The basis for selectivity in tolerant crops can be due to target-site resistance, where mutations in the ALS gene prevent the herbicide from binding effectively, or non-target-site resistance mechanisms, such as enhanced herbicide metabolism. researchgate.netnih.gov In resistant plants, imazamox can be metabolized into less toxic compounds. researchgate.netresearchgate.net

Table 1: Effects of Imazamox on Resistant and Susceptible Wild Poinsettia

| Population | Whole-Plant Response (Resistance Factor) | ALS Enzyme Inhibition (I50 in µM) |

|---|---|---|

| Susceptible (S) | 1 | 65.6 |

| Resistant (R1) | >123 | >20,000 |

| Resistant (R2) | >123 | >20,000 |

Data sourced from a study on imazamox resistance in wild poinsettia, where I50 represents the concentration of imazamox required to inhibit 50% of the ALS enzyme activity. mdpi.com

Efficacy Spectrum Against Annual Grass and Broadleaf Weeds

This compound is effective against a wide spectrum of annual grass and broadleaf weeds. apvma.gov.aufao.orggoogle.com Its efficacy is influenced by factors such as the weed species and their growth stage at the time of application. adama.com Adequate soil moisture is also important for optimal activity, as it allows the herbicide to be taken up by the roots and provides residual control of susceptible weeds that germinate after application. cdms.netadama.com

Research has demonstrated the effectiveness of imazamox on numerous weed species. For instance, studies have shown good to excellent control of winter annual grasses like downy brome and jointed goatgrass, particularly with fall applications. bioone.org It has also proven effective against challenging weeds in oilseed rape fields, such as Chenopodium album and Galium spurium. researchgate.net

The following table summarizes the efficacy of this compound against various common weeds based on research findings.

Table 1: Efficacy Spectrum of this compound on Common Weeds

| Weed Type | Common Name | Scientific Name | Efficacy Level |

|---|---|---|---|

| Grassy Weeds | Barnyard grass | Echinochloa crus-galli | Control adama.comgoogle.com |

| Green foxtail | Setaria viridis | Control adama.comgoogle.com | |

| Yellow foxtail | Setaria glauca | Control adama.comgoogle.com | |

| Wild oats | Avena fatua | Control adama.com | |

| Downy brome | Bromus tectorum | Control bioone.org | |

| Jointed goatgrass | Aegilops cylindrica | Control bioone.org | |

| Feral rye | Secale cereale | Tolerant to Suppression bioone.org | |

| Persian darnel | Lolium persicum | Control adama.com | |

| Broadleaf Weeds | Redroot pigweed | Amaranthus retroflexus | Control adama.comgoogle.com |

| Lamb's-quarters | Chenopodium album | Control adama.comgoogle.comresearchgate.net | |

| Wild mustard | Sinapis arvensis | Control adama.com | |

| Shepherd's-purse | Capsella bursa-pastoris | Control adama.com | |

| Stinkweed | Thlaspi arvense | Control adama.com | |

| Smartweed | Polygonum spp. | Control adama.com | |

| Wild buckwheat | Polygonum convolvulus | Suppression adama.com | |

| Nipplewort | Lapsana communis | Insufficient Control researchgate.net | |

| Field violet | Viola arvensis | Insufficient Control researchgate.net | |

| False cleavers | Galium spurium | Good Control researchgate.net |

Differential Plant Responses to this compound Exposure

The response of different plant species to imazamox exposure varies significantly, ranging from high susceptibility to tolerance. apms.org This differential response is primarily attributed to two main factors: the plant's ability to metabolize the herbicide and variations in the structure of the target ALS enzyme. apms.org

Tolerant plant species, including imidazolinone-resistant (IMI-R) crops, can rapidly metabolize imazamox into non-toxic compounds. cas.cz For example, tolerant plants can convert imazamox into its 5-hydroxymethyl metabolite, which is then conjugated with glucose, rendering it harmless. cas.cz This rapid detoxification prevents the herbicide from reaching and inhibiting the ALS enzyme in lethal concentrations. cas.cz Studies comparing dry bean and red lentil showed that the tolerant dry bean metabolized approximately 90% of the absorbed imazamox within 96 hours, a much faster rate than the susceptible lentil. cas.cz

Visible symptoms of phytotoxicity in susceptible plants typically develop over several days to weeks and include: adama.comcabidigitallibrary.org

Chlorosis: A yellowing of the leaves, especially new growth, due to the disruption of normal plant functions. cdms.netcas.cz

Stunting: A noticeable retardation in plant growth and height. cas.cz

Necrosis: The death of plant tissue, often appearing as browning at the leaf margins. adama.comcabidigitallibrary.org

Reddening or Purpling: Discoloration of leaves and stems can occur. adama.com

Even in tolerant crops, such as IMI-R sunflower or wheat, temporary, transient symptoms like slight yellowing or stunting may occur, especially under stressful environmental conditions. cdms.netcas.czepa.gov However, these crops typically recover as they metabolize the herbicide. cas.czresearchgate.net In contrast, susceptible plants are unable to overcome the enzymatic inhibition and will eventually die or remain uncompetitive. cdms.netepa.gov

Table 2: Summary of Differential Plant Responses to this compound

| Plant Type | Primary Mechanism | Physiological/Biochemical Response | Visual Symptoms |

|---|---|---|---|

| Tolerant Plants (e.g., IMI-R Crops) | Rapid metabolic detoxification into non-herbicidal compounds. cas.cz Variations in ALS enzyme structure may reduce binding. apms.org | ALS enzyme activity is largely unaffected. researchgate.net Normal synthesis of branched-chain amino acids continues. | Typically no symptoms. Temporary, slight yellowing or stunting may occur under stress but plants recover. cas.czepa.gov |

| Susceptible Plants (e.g., Target Weeds) | Slow or no metabolism of the herbicide. cas.cz | Inhibition of the ALS enzyme. wi.govfao.org Cessation of valine, leucine, and isoleucine synthesis. regulations.govcambridge.org Disruption of protein synthesis and cell division. adama.comapvma.gov.au | Growth stops within hours of application. adama.com Chlorosis (yellowing), necrosis (browning), stunting, and reddening of leaves and stems appear over several days to weeks. cdms.netadama.comcas.cz |

Plant Metabolism and Residue Dynamics of Imazamox Ammonium

Absorption and Translocation Kinetics within Plant Systems

The efficacy of a systemic herbicide like imazamox (B1671737) is fundamentally dependent on its ability to be absorbed by the plant and transported to its site of action. This section explores the mechanisms governing the uptake and movement of imazamox within plant tissues.

Foliar and Root Uptake Mechanisms of Imazamox-ammonium

Imazamox is readily absorbed by plants through both their foliage and roots. mass.govepa.gov Foliar absorption is generally considered to be rapid, while root uptake is somewhat slower. cabidigitallibrary.org The primary mechanism for absorption appears to be simple diffusion, driven by the concentration gradient between the external environment and the plant's interior. researchgate.net This is supported by findings that the percentage of applied imazamox absorbed by Eurasian watermilfoil was consistent regardless of the external concentration. researchgate.net

Xylem and Phloem Transport Dynamics of Imazamox in Plant Tissues

Following absorption, imazamox is translocated throughout the plant via both the xylem and phloem vascular systems. mass.govcabidigitallibrary.orgresearchgate.net This dual-pathway transport ensures that the herbicide reaches all parts of the plant, including the meristematic tissues where cell division and growth are actively occurring. mass.govresearchgate.net The accumulation of imazamox in these growing points is critical for its herbicidal action. researchgate.net

Influence of External Concentration and Environmental Factors on Absorption and Translocation

The rate of imazamox absorption and translocation is significantly influenced by external factors. Studies have shown a direct relationship between the external concentration of imazamox and the amount absorbed by the plant. For instance, in Eurasian watermilfoil, increasing the external imazamox concentration from 200 µg L-1 to 800 µg L-1 resulted in a fourfold increase in absorption. researchgate.net

Environmental conditions, particularly temperature, play a crucial role. Research on cereal rye demonstrated that low temperatures (4°C) reduced imazamox absorption by 20% compared to warmer conditions (22/18°C). cambridge.org Furthermore, translocation out of the treated leaf was drastically reduced at continuous cool temperatures, with only 10% of the applied imazamox moving compared to over 60% in warm conditions. cambridge.org Soil moisture is another key factor, with higher moisture levels generally leading to increased herbicide availability and phytotoxicity. cabidigitallibrary.orgresearchgate.net The type of soil also impacts imazamox activity, with greater inhibition observed in sandy soils compared to loamy soils. cabidigitallibrary.orgresearchgate.net

Biotransformation Pathways and Metabolite Identification in Plants

Once inside the plant, imazamox undergoes a series of metabolic transformations, leading to the formation of various degradation products. Understanding these pathways is essential for assessing the herbicide's persistence and the nature of its residues in crops.

Characterization of Primary Degradation Pathways (e.g., Glucosidation, Hydroxylation)

The primary metabolic pathway for imazamox in plants involves the cleavage of the methyl ether group, a process known as O-demethylation. fao.org This initial step results in the formation of the metabolite CL 263 ,284. fao.orgapvma.gov.au Following demethylation, further transformations can occur. One significant pathway is oxidative hydroxylation on the pyridine (B92270) ring, which is then often followed by conjugation with carbohydrates, such as glucose (glucosidation). frontiersin.org This leads to the formation of a glucose conjugate, identified as CL 189 ,215. apvma.gov.au Another pathway involves the oxidation of the hydroxyl group of CL 263 ,284 to produce the dicarboxylic acid metabolite, CL 312 ,622. fao.org

Identification and Quantification of Key Metabolites (e.g., CL 263284 , CL 312622 , CL 189215 , CL 354825 )

Several key metabolites of imazamox have been identified and quantified in various plant species. The metabolite profile can vary depending on the crop and its growth stage. apvma.gov.au

CL 263 ,284 (O-demethylated imazamox): This is a primary metabolite formed through the cleavage of the methyl ether group. fao.orgapvma.gov.auwho.int

CL 312 ,622 (Dicarboxylic acid): This metabolite is formed through the oxidation of the hydroxyl group of CL 263 ,284. fao.orgapvma.gov.auwho.int

CL 189 ,215 (Glucose conjugate): This metabolite results from the glucosidation of the hydroxylated imazamox. fao.orgapvma.gov.au

CL 354 ,825 (Hydroxy acid): This metabolite is also a major residue component in aerobic soil metabolism. fao.org

In studies on soybeans, field peas, and wheat, the metabolite profile was found to be qualitatively similar. apvma.gov.au While the parent imazamox can be the dominant residue in some plant parts, its contribution to the total radioactive residues (TRR) can be as low as 1.5% in others, highlighting the extent of metabolism. apvma.gov.au For instance, in pea straw, parent imazamox accounted for up to 66.3% of the TRR. apvma.gov.au The table below summarizes the distribution of imazamox and its metabolites in immature pea plants at different time points after treatment.

Distribution of Imazamox and its Metabolites in Immature Pea Plants (% of Total Radioactive Residue)

| Compound | 7 DAT | 14 DAT | 21 DAT | 28 DAT |

| Imazamox | 41.6 | 39.9 | 40.3 | 9.5 |

| CL 263284 | 9.8 | 9.7 | 10.3 | 13.0 |

| CL 312622 | 6.2 | 5.1 | n.d. | 5.7 |

| CL 189215 | 3.5 | 2.3 | 3.7 | 2.8 |

| DAT: Days After Treatment; n.d.: not detected. Data sourced from a study on the metabolism of imazamox in peas. fao.org |

Environmental Fate, Transport, and Degradation of Imazamox Ammonium

Soil Environmental Fate of Imazamox-ammonium

The behavior of this compound in the soil is influenced by a combination of physical, chemical, and biological processes. These include how it binds to soil particles, how it is broken down by microorganisms and light, and its potential to move through the soil profile.

Adsorption and Desorption Dynamics in Various Soil Types (Kd, Koc Values)

The mobility of imazamox (B1671737) in soil is largely dictated by its adsorption to soil particles. The soil distribution coefficient (Kd) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) are key indicators of this process. Studies have shown that imazamox generally has a high to very high mobility in soil. mass.govnih.gov

The Kd values for imazamox have been reported to range from 0.05 to 2.7 mL/g, while Koc values range from 5 to 143 mL/g in soils with organic carbon content between 0.29% and 2.59%. mass.govnih.gov This indicates a weak to moderate adsorption to soil particles. The adsorption of imazamox is influenced by soil properties such as organic matter content, clay content, and pH. nih.govescholarship.org Adsorption tends to increase with higher organic matter and clay content, and in more acidic conditions. nih.gov For instance, one study found higher sorption coefficients (Kd) in soils with higher organic matter and cation exchange capacity (CEC). escholarship.org

| Soil Property | Imazamox Adsorption/Mobility | Source |

| Kd (Distribution Coefficient) | 0.05 - 2.7 mL/g | mass.gov |

| Koc (Organic Carbon Partitioning Coefficient) | 5 - 143 mL/g | mass.govnih.gov |

| Mobility Classification | Mobile to Very High Mobility | mass.govapvma.gov.au |

Microbial Degradation Pathways in Aerobic Soil Conditions

The primary pathway for imazamox degradation in soil is through microbial activity under aerobic (oxygen-present) conditions. apvma.gov.auepa.govagropages.com Soil microorganisms break down the herbicide into various metabolites. epa.govagropages.com The rate of this degradation can vary depending on soil type, temperature, and moisture. umsystem.edu

In aerobic soil metabolism studies, the half-life of imazamox has been observed to be around 27 to 28 days. mass.govmaryland.gov The degradation process involves the formation of several metabolites. Two major metabolites identified are CL 312622 (a di-acid) and CL 354825 (a hydroxyl acid). fao.org Imazamox is initially oxidized to CL 312622 , which is then converted to CL 354825 . fao.org These degradation products are generally considered to be non-herbicidal. epa.gov Under anaerobic (oxygen-absent) conditions, the degradation of imazamox is significantly slower. mass.govapvma.gov.au

Photodegradation Kinetics on Soil Surfaces

Photodegradation, or the breakdown of a chemical by light, is another process that contributes to the dissipation of imazamox, although it is generally considered a slower process on soil surfaces compared to in water. epa.govcambridge.org

The half-life of imazamox on soil surfaces due to photodegradation has been reported to be around 28 to 65 days. mass.govfao.org Studies have shown that while photodegradation does occur, microbial degradation is the more dominant dissipation pathway in soil. mass.govapvma.gov.au One study indicated that no unique photoproducts were formed on the soil surface that were not also observed in dark control samples, suggesting that the breakdown products are similar to those from microbial degradation. fao.org

Leaching Potential and Mobility Assessment in Soil Profiles

Due to its high mobility, imazamox has the potential to leach through the soil profile. apvma.gov.auepa.gov Laboratory studies often classify imazamox as having a high leaching potential. apvma.gov.au However, field studies have shown that the actual leaching of imazamox is often limited, with residues typically not detected below a certain depth. apvma.gov.auepa.gov

Aquatic Environmental Fate of this compound

The fate of this compound in aquatic environments is primarily governed by its stability in water at different pH levels and its susceptibility to degradation by light.

Hydrolytic Stability Across Environmental pH Ranges

Imazamox is stable to hydrolysis at environmentally relevant pH levels. apvma.gov.auepa.govagropages.com Studies have shown that it does not readily break down in water at pH 5, 7, and 9. epa.govagropages.com One study reported a half-life of 192 days at pH 9 and 25°C, indicating significant stability. titanunichem.com This stability to hydrolysis means that other degradation processes, such as photolysis and microbial action, are more significant in aquatic systems. ny.gov

| pH Level | Hydrolytic Stability | Source |

| pH 5 | Stable | epa.govagropages.com |

| pH 7 | Stable | epa.govagropages.com |

| pH 9 | Stable | epa.govagropages.com |

Photolysis in Water Bodies and Half-Life Determination

The degradation of this compound in aquatic environments is significantly influenced by photolysis. epa.govmaryland.gov Research indicates that photodegradation in water can be a rapid process. epa.govnih.gov Laboratory studies have determined the photolytic half-life of imazamox in water to be as short as 6.8 hours. epa.govnih.gov This rapid degradation, however, is primarily applicable to the surface layers of water where sunlight penetration is greatest. nih.gov

The rate of photolysis diminishes with increasing water depth. nih.gov In a study designed to simulate environmental conditions, the half-life of imazamox in a small lake was calculated to be 2.0 days in summer (with 16.5 hours of sunlight per day at 20°C) and extended to 6.5 days in winter (with 7.6 hours of sunlight per day at 3°C). apvma.gov.au Another study reported dissipation half-lives in water ranging from 35 to 50 days, attributing this to a combination of photolysis, microbial action, and dilution. ny.gov It is also noted that imazamox is stable to hydrolysis at pH levels of 5, 7, and 9. epa.govnih.gov

Interactive Data Table: Photolytic Half-Life of Imazamox in Water

| Condition | Half-Life | Source |

| Laboratory (Aqueous Photolysis) | 6.8 hours | epa.govnih.gov |

| Small Lake (Summer) | 2.0 days | apvma.gov.au |

| Small Lake (Winter) | 6.5 days | apvma.gov.au |

| Water (Field Dissipation) | 35-50 days | ny.gov |

| Hydrolytic Stability (pH 5, 7, 9) | Stable | epa.govnih.gov |

This table summarizes the photolytic half-life of imazamox under various conditions as reported in scientific literature.

Persistence Under Anaerobic Aquatic Conditions and Sediment Binding

Under anaerobic aquatic conditions, the persistence of this compound increases significantly. ny.govmass.gov Studies indicate that imazamox does not readily degrade in the absence of oxygen. apvma.gov.aumass.gov In environments with low oxygen and light levels, such as deeper water bodies, the half-life of imazamox can extend to approximately two years. wi.gov

The interaction of imazamox with sediment is a key factor in its environmental persistence. Imazamox generally exhibits poor adhesion to sediment. amazonaws.com However, in deep water where degradation is slow, it tends to bind to sediments. wi.gov The adsorption of imazamox to sediment is influenced by factors such as pH and organic carbon content. nih.govcambridge.org Lower pH values tend to increase the sorption of imazamox to soil. cambridge.org One study found that the adsorption process was highly pH-dependent and closely related to the organic matter content of the sediment. nih.gov Desorption studies have shown a hysteresis effect, indicating that the release of imazamox from sediment is not as readily reversible as its adsorption. nih.gov In field studies, dissipation half-lives of imazamox in sediment have been observed to range from 15 to 130 days. ny.gov

Interactive Data Table: Persistence and Binding of Imazamox

| Environment/Condition | Finding | Half-Life/Range | Source |

| Anaerobic Aquatic Conditions | Stable, does not readily degrade | > 2 years | ny.govmass.gov |

| Deep Water (Low Oxygen/Light) | Binds to sediment, slow degradation | ~2 years | wi.gov |

| Sediment (Field Dissipation) | Variable dissipation | 15-130 days | ny.gov |

| Sediment Adsorption | Influenced by pH and organic carbon | - | nih.govcambridge.org |

| Sediment Desorption | Hysteresis observed | - | nih.gov |

This table outlines the persistence of imazamox under anaerobic conditions and its interaction with sediment.

Characterization of Environmental Degradation Products and their Persistence

The degradation of imazamox in the environment leads to the formation of several metabolites. Under aerobic soil conditions, imazamox degrades to a primary non-herbicidal metabolite. epa.govmass.gov Two main oxidative metabolites have been identified: AC 312,622 and AC 354,825. mass.gov

AC 312,622 is described as a demethylated parent compound with intact ring structures and two carboxylic acid groups. mass.govepa.gov In one study, its concentration increased to 40.8-43.6% of the applied amount within 14-42 days before decreasing. mass.gov The other major metabolite, AC 354,825, is a demethylated and decarboxylated parent with intact rings and one carboxylic acid group. mass.govepa.gov Its concentration was found to increase to 54% of the applied amount by 365 days. mass.gov The metabolite CL 312 ,622 is considered very mobile to mobile, while CL 354 ,825 is less mobile. mass.gov

In aqueous solutions, complete metabolism through photolysis has been observed, with carbon dioxide being a significant end product. ny.gov Other identified degradation products include nicotinic acid and di- and tricarboxylic acids, none of which are considered herbicidal or of concern to aquatic organisms or human health. wi.gov

Ecological Interactions and Non Target Organism Studies of Imazamox Ammonium

Ecotoxicological Assessments in Aquatic Ecosystems

Imazamox-ammonium, the ammonium (B1175870) salt of the herbicide imazamox (B1671737), is utilized for managing a variety of aquatic vegetation. mdpi.combasf.com Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the production of essential amino acids in plants. researchgate.net While effective on target species, its potential impact on non-target aquatic organisms is a key area of ecotoxicological research.

Responses of Non-Target Aquatic Plants (e.g., Algae, Vascular Aquatic Plants) to this compound

Studies have shown varied responses of non-target aquatic plants to imazamox exposure. Generally, it appears to be more toxic to vascular aquatic macrophytes than to algae. tubitak.gov.tr

A screening-level study on unicellular diatoms and algae revealed no negative effects at concentrations up to 0.040 mg/L. mdpi.com Further research on three planktonic blue-green algae and three beneficial planktonic green algae species indicated no significant activity from imazamox at levels up to 0.500 mg/L, with chlorophyll-a content being the measured endpoint. mdpi.com However, it is acknowledged that more research is needed to understand the direct impacts on other algal classes like diatoms and filamentous algae. mdpi.com In contrast, the aquatic vascular plant, duckweed (Lemna gibba), has shown significant sensitivity. A 14-day study reported a 50% effect concentration (EC50) of 0.011 mg a.i./L and a no-observed-effect concentration (NOEC) of 0.0045 mg a.i./L. mdpi.com Studies on another duckweed species, Lemna minor, also demonstrated high toxicity with 4- and 7-day EC50 values of 0.055 and 0.029 mg/L, respectively. mdpi.com

The following table summarizes the toxicity of imazamox to various non-target aquatic plants:

Table 1: Ecotoxicological Endpoints for Imazamox on Non-Target Aquatic Plants| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

|---|---|---|---|---|

| Lemna gibba (Duckweed) | 14-day EC50 | 0.011 | 14 days | mdpi.com |

| Lemna gibba (Duckweed) | 14-day NOEC | 0.0045 | 14 days | mdpi.com |

| Lemna minor (Duckweed) | 4-day EC50 | 0.055 | 4 days | mdpi.com |

| Lemna minor (Duckweed) | 7-day EC50 | 0.029 | 7 days | mdpi.com |

| Unicellular Algae/Diatoms | NOEC | >0.040 | - | mdpi.com |

| Planktonic Algae | NOEC | >0.500 | 14 days | mdpi.com |

| Skeletonema costatum (Marine diatom) | 120-hour EC50 | >0.039 | 120 hours | cnr.it |

Interaction with Aquatic Invertebrate Species (e.g., Copepods)

Imazamox is generally considered to have low toxicity to aquatic invertebrates. epa.govwi.govapvma.gov.au For instance, the 48-hour acute EC50 for Daphnia magna, a standard test organism, is reported to be greater than 122 mg/L, indicating low acute toxicity. epa.govrevize.com Similarly, studies on mysid shrimp show a 48-hour EC50 of over 100 mg a.i./L. cnr.it The U.S. Environmental Protection Agency (EPA) has classified imazamox as "practically non-toxic" to freshwater and estuarine invertebrates on an acute exposure basis. basf.comwa.gov Due to this low acute toxicity, chronic toxicity testing for aquatic invertebrates was not mandated for its registration, as the estimated environmental concentrations were not expected to pose a significant chronic risk. cnr.itwa.gov

Dynamics of Binary Mixtures of this compound and Co-Occurring Pollutants (e.g., Ionized Ammonia)

In natural aquatic environments, organisms are often exposed to mixtures of pollutants. Research into the combined effects of imazamox and other common contaminants, such as ionized ammonia (B1221849) (NH₄⁺) from agricultural runoff, is crucial for a realistic environmental risk assessment. nih.gov

Application of Non-Interaction Models (e.g., Concentration Addition, Independent Action) in Mixture Ecotoxicity

To predict the combined effects of chemical mixtures, ecotoxicologists often use non-interaction models such as Concentration Addition (CA) and Independent Action (IA). The CA model is typically applied to mixtures of substances with similar modes of action, while the IA model is used for substances with dissimilar modes of action. conicet.gov.aracs.org

In the study of the binary mixture of imazamox and ionized ammonia on copepods, both the CA and IA models were tested. nih.govconicet.gov.ar The results showed that the observed toxicity of the mixture deviated significantly from the predictions of both models, indicating that neither model could fully account for the synergistic interaction between the two chemicals. nih.govconicet.gov.arresearchgate.net The MixTox models, which can account for dose ratio and dose level deviations, provided a better fit for the experimental data, confirming the synergistic nature of the mixture's effect. nih.govresearchgate.net This highlights the limitations of standard non-interaction models when dealing with substances that exhibit complex interactions. nih.govconicet.gov.aracs.org

Terrestrial Non-Target Organism Interactions

Beyond the aquatic environment, the impact of this compound on terrestrial ecosystems, particularly on soil health and its inhabitants, is an important consideration.

Impact on Soil Biota and Microbial Processes (e.g., Nitrogen Metabolism, Carbon Mineralization)

The effects of imazamox on soil microbial communities and their functions appear to be complex and can vary depending on the specific microbial group, soil type, and herbicide concentration.

Some studies have indicated that imazamox can influence soil microbial populations. For example, one study observed a significant increase in the numbers of culturable heterotrophic bacteria, actinomycetes, and Pseudomonas spp. three days after the application of imazamox. mdpi.comresearchgate.net This was accompanied by an increase in soil respiration and dehydrogenase activity. mdpi.comresearchgate.net However, other research has shown a reduction in soil microbial biomass C following the application of a combination of imazamox and imazethapyr (B50286). cdnsciencepub.comcdnsciencepub.com Another study found that imazamox initially caused a decrease in microbial biomass-C content, which later recovered. grainsa.co.zaresearchgate.net

Regarding key microbial processes, the impact of imazamox is also varied. A report from the European Commission suggested that imazamox has no effect on nitrogen metabolism or carbon mineralization at certain application rates. maryland.govusda.gov However, a study conducted in Turkey on peanut field soils found that while carbon mineralization (measured as CO₂ respiration) was stimulated at the recommended dose in soil with a history of imazamox application, nitrate (B79036) (NO₃⁻-N) production was significantly inhibited at all tested doses. tubitak.gov.tr This inhibitory effect on nitrate production increased with higher herbicide concentrations, suggesting that nitrifying bacteria may be sensitive to imazamox. tubitak.gov.trresearchgate.net Another study on sunflower soils also concluded that the presence of imazamox inhibited soil microorganisms responsible for nitrogen mineralization. researchgate.net These findings suggest that imazamox has the potential to alter nutrient cycling processes in the soil. mdpi.comtubitak.gov.tr

The following table lists the chemical compounds mentioned in this article.

Effects on Terrestrial Arthropods (e.g., Honey Bees)

This compound is an herbicide, and as such, its mode of action is specific to plant physiology, targeting the enzyme acetolactate synthase (ALS). Consequently, it is not expected to exhibit high levels of direct toxicity to fauna, including terrestrial arthropods. Regulatory assessments and independent scientific studies have extensively evaluated its potential effects on key non-target arthropods, particularly beneficial species such as pollinators and predators, to characterize any potential risks under field-use conditions.

| Test Type | Endpoint | Result (µg a.i./bee) | Toxicity Classification |

|---|---|---|---|

| Acute Contact (48-hour) | LD₅₀ | >100 | Low Toxicity / Practically Non-toxic |

| Acute Oral (48-hour) | LD₅₀ | >98.9 | Low Toxicity / Practically Non-toxic |

| Species | Common Name | Test Type | Result (Laboratory) | Regulatory Risk Conclusion |

|---|---|---|---|---|

| Aphidius rhopalosiphi | Parasitoid Wasp | Reproductive Capacity | LR₅₀ = 134 g a.i./ha | Low risk under field conditions |

| Typhlodromus pyri | Predatory Mite | Mortality & Reproduction | >50% effect on reproduction | Low risk, with expected recovery in-field |

| Poecilus cupreus | Ground Beetle | Mortality | <25% effect | Low risk |

Analytical Methodologies for Detection and Quantification of Imazamox Ammonium

Advanced Chromatographic Techniques for Imazamox (B1671737) and its Metabolites (e.g., HPLC, LC/MS/MS)

The detection and quantification of imazamox and its metabolites are predominantly achieved through advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) are the most prevalent and robust methods employed.

HPLC methods often utilize reverse-phase columns, such as C8 or C18, for the separation of imazamox from matrix interferences. researchgate.netsielc.com For instance, one method for analyzing imazamox in soil and maize plants used a Perkin-Elmer Series 410 HPLC system with a C8 column and a UV detector set at 250 nm. researchgate.net The mobile phase consisted of a mixture of acetonitrile (B52724), water, and formic acid (30/69/1), achieving a retention time of 8.5 minutes for imazamox. researchgate.net Another HPLC method for technical grade imazamox employed a Phenomenex C18 column with a mobile phase of acetonitrile and water (pH adjusted to 3.0 with orthophosphoric acid) in a 40:60 v/v ratio, detecting the analyte at 245 nm. ppqs.gov.in

For higher sensitivity and selectivity, especially at trace levels in complex matrices, LC/MS/MS is the technique of choice. acs.org This method provides structural confirmation and is less susceptible to matrix effects compared to UV detection. A validated method for determining imazamox and its metabolites in water uses an Agilent 1200 HPLC system coupled to an Applied Biosystems API 4000 mass spectrometer. epa.gov Separation is achieved on a Zorbax Eclipse XDB-C18 column with a gradient mobile phase of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid. epa.gov The mass spectrometer operates in the positive ion mode, monitoring specific ion transitions for quantification and confirmation of each analyte. epa.gov For imazamox, the primary quantitation transition is m/z 306.0→261.0. epa.gov Enantioselective LC/MS/MS methods have also been developed to study the behavior of imazamox's chiral enantiomers in soil, using specialized chiral HPLC columns. acs.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has also been applied for the quantitative analysis of imazamox in water samples, demonstrating good linearity and low detection limits. nih.gov

Interactive Table 1: Chromatographic Conditions for Imazamox Analysis

| Technique | Column | Mobile Phase | Detector | Retention Time | Matrix | Reference |

|---|---|---|---|---|---|---|

| HPLC-UV | Perkin-Elmer C8 (25 cm x 4.6 mm) | CH3CN/H2O/HCOOH (30/69/1) | UV (250 nm) | 8.5 min | Soil, Maize | researchgate.net |

| HPLC-UV | Phenomenex Luna-C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile / 0.1% Orthophosphoric Acid (30:70) | UV (254 nm) | 5.3 min | Soybean Oil | derpharmachemica.com |

| LC/MS/MS | Zorbax Eclipse XDB-C18 (50 mm x 4.6 mm, 1.8 µm) | A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid (Gradient) | MS/MS (API 4000) | 4.8 min | Water | epa.gov |

| Enantioselective LC/MS/MS | Lux Cellulose 1 | 75% aq. Formic Acid (1‰ v/v) / 25% Acetonitrile | MS/MS (API 4000) | Not Specified | Soil | acs.org |

| CE-MS | Not Specified | Not Specified | ESI-MS | Not Specified | Water | nih.gov |

Sample Preparation and Extraction Protocols for Diverse Environmental and Biological Matrices (Soil, Plant Tissues, Water)

Effective sample preparation is critical for accurate quantification of imazamox, as it involves extracting the analyte from complex matrices and removing interfering substances. The protocols vary significantly depending on the matrix.

Soil: Extraction from soil often involves using an alkaline or saline solution. One method uses a 0.02M CaCl2 solution to extract the herbicide, followed by centrifugation. researchgate.net The pH of the supernatant is then adjusted to 2.0 with HCl, and imazamox is partitioned into chloroform (B151607) (CHCl3). researchgate.net Another approach for soil extraction utilizes 0.5 M sodium hydroxide (B78521) (NaOH), followed by centrifugation. acs.org For cleanup, solid-phase extraction (SPE) is commonly employed. For instance, after extraction with 0.5 N NaOH and filtration, the extract can be passed through a C18 SPE cartridge. nih.govepa.gov More advanced techniques like matrix solid phase dispersion (MSPD) have shown superior recovery rates (85.2% to 96.0%) compared to traditional SPE (80.1% to 84.8%) and ultrasonic-assisted extraction (56.4% to 66.2%) for a pre-mix of imazamox and imazethapyr (B50286) in soil. nih.gov

Plant Tissues: For plant matrices like maize, samples are homogenized with a 0.02M CaCl2 solution, centrifuged, filtered, and acidified to pH 2. The residues are then partitioned into chloroform. researchgate.net An alternative method for wheat leaves involves ultrasound-assisted extraction with subsequent cleanup and concentration before chromatographic analysis. nih.gov For soybean forage, a method involves extraction with acidic aqueous methanol, concentration of the extract, partitioning into dichloromethane, and cleanup using gel permeation chromatography followed by an SPE cartridge. apvma.gov.au In sunflower leaves, extraction is performed using acetone, followed by partitioning with a petroleum ether/dichloromethane mixture. frontiersin.orgcas.cz

Water: The standard protocol for water samples is based on SPE. epa.gov Typically, a water sample (e.g., 10 g) is acidified with HCl. epa.gov It is then loaded onto a pre-conditioned C18 SPE column. epa.govepa.gov After washing the column to remove interferences, the analytes are eluted. epa.gov In one validated method, after cleanup on a C18 column, the analytes are transferred to a strong cation exchange (SCX) column and then eluted with a water:methanol mixture. epa.gov The final eluate is evaporated to dryness and reconstituted in a suitable solvent for LC/MS/MS analysis. epa.govepa.gov

Method Validation Parameters and Performance Characteristics (Limit of Detection, Limit of Quantification, Recovery, Linearity, Reproducibility)

Validation of analytical methods is essential to ensure their reliability for the intended purpose. Key performance characteristics are consistently evaluated and reported for imazamox analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ define the sensitivity of an analytical method. For the analysis of imazamox in water by LC/MS/MS, a method was validated with an LOQ of 0.025 µg/L and an LOD of 0.005 µg/L. epa.govepa.gov An HPLC-UV method for soybean oil reported an LOQ of 0.01 µg/mL and an LOD of 0.003 µg/mL. derpharmachemica.com For soil and maize plants, an HPLC method had a detection limit of 10 ng. researchgate.netresearchgate.net

Recovery: Recovery studies assess the efficiency of the extraction and cleanup procedures. Mean recoveries for imazamox and its metabolites in water matrices fortified at 0.025 µg/L (LOQ) and 0.25 µg/L were within the required 70-120% range. epa.gov In soil, recovery rates were reported to be between 82.2% and 99.5%, depending on the soil type and concentration. researchgate.net For maize plants, recoveries were slightly lower, ranging from 77.3% to 85.0%. researchgate.net In soybean oil, average recoveries ranged from 87% to 93%. derpharmachemica.com

Linearity: Linearity demonstrates that the method's response is proportional to the analyte concentration over a specific range. For imazamox in water, a CE-MS method showed linearity over a concentration range of 1 to 50 ng/ml. nih.gov An LC/MS/MS method for water used calibration standards ranging from 0.01 to 2.5 ng/mL. epa.gov For soybean oil analysis, linearity was established in the range of 0.01 to 5.0 µg/mL. derpharmachemica.com A method for plant analysis reported a linear dynamic range of 0.27-600 µg/mL with a correlation coefficient of 0.998. nih.gov

Reproducibility: Reproducibility, or precision, is typically expressed as the relative standard deviation (RSD). For water analysis, the RSD is generally required to be ≤20%. epa.gov In a study on soil and maize, the RSD values for soil ranged from 0.3% to 10.6%, while for plants, the range was 0.5% to 5.6%, indicating good reproducibility. researchgate.net For soybean oil, the RSD was less than 3%. derpharmachemica.com

Interactive Table 2: Method Validation Parameters for Imazamox Analysis

| Matrix | Method | LOQ | LOD | Recovery (%) | Linearity Range | RSD (%) | Reference |

|---|---|---|---|---|---|---|---|

| Water | LC/MS/MS | 0.025 µg/L | 0.005 µg/L | 70-120 | 0.01-2.5 ng/mL | ≤20 | epa.gov, epa.gov |

| Water | CE-MS | 200 ng/L | 20 ng/L | Not Reported | 1-50 ng/mL | Not Reported | nih.gov |

| Soil | HPLC-UV | 10 µg/kg (approx.) | 10 ng (absolute) | 82.2-99.5 | Not Reported | 0.3-10.6 | researchgate.net |

| Maize Plant | HPLC-UV | 0.5 mg/kg (approx.) | 10 ng (absolute) | 77.3-85.0 | Not Reported | 0.5-5.6 | researchgate.net |

| Soybean Oil | HPLC-UV | 0.01 µg/mL | 0.003 µg/mL | 87-93 | 0.01-5.0 µg/mL | <3 | derpharmachemica.com |

| Wheat Plant | LC-UV | Not Reported | Not Reported | Not Reported | 0.27-600 µg/mL | 4.7-6.9 | nih.gov |

Application of Radiotracer Techniques (e.g., ¹⁴C-Imazamox) in Metabolism and Environmental Fate Studies

Radiotracer techniques, primarily using carbon-14 (B1195169) labeled imazamox (¹⁴C-imazamox), are indispensable tools for studying the metabolism and environmental fate of the herbicide. fao.org These studies are crucial for understanding the compound's behavior and persistence in various ecosystems.

In plant metabolism studies, ¹⁴C-imazamox is applied to tolerant crops such as maize and wheat to trace its uptake, translocation, and breakdown into metabolites. fao.org For example, studies on imidazolinone-tolerant maize used [pyridine-6-¹⁴C]-imazamox to investigate residue levels in forage, stover, and grain. fao.org These experiments help identify major metabolic pathways and quantify the proportion of the parent compound versus its metabolites over time. apvma.gov.au

Environmental fate studies utilize ¹⁴C-imazamox to determine its behavior in soil and water. The aerobic soil metabolism half-life of imazamox has been determined using radiolabeled compounds, which also allows for the identification and quantification of major soil metabolites like CL-312,622. mass.gov Such studies have shown that microbial degradation is a primary dissipation pathway in soil. nih.gov In aquatic systems, radiolabeled imazamox has been used to investigate absorption, translocation, and metabolism in submersed plants like Eurasian watermilfoil. apms.org In one such study, plants were exposed to ¹⁴C-imazamox, and the radioactivity was measured in water and plant tissues over time to determine absorption and desorption rates. apms.org The analysis of plant extracts revealed that a significant portion of the absorbed ¹⁴C was converted into soluble metabolites or became part of a bound residue. apms.org

Advanced Research Directions and Emerging Topics in Imazamox Ammonium Studies

Molecular Dynamics and Structural Biology of ALS-Imazamox Binding

At the core of imazamox's herbicidal activity is its interaction with the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). mass.gov This enzyme is crucial for the biosynthesis of essential branched-chain amino acids in plants. mass.govnih.gov Advanced research is employing molecular dynamics simulations and structural biology techniques to elucidate the precise binding mechanisms between imazamox (B1671737) and ALS.

Molecular docking analyses have been instrumental in visualizing how imazamox fits into the active site of the ALS enzyme. nih.gov These studies have revealed that specific mutations in the ALS gene can alter the binding affinity of imazamox. For instance, the Trp574Leu mutation has been shown to weaken the binding affinity between the mutated ALS enzyme and imazamox due to the loss of crucial interactions. nih.gov Conversely, other mutations, such as Pro197Ser, may not significantly hinder imazamox binding, highlighting the complexity of resistance mechanisms at the molecular level. nih.gov

Homology modeling, based on the crystal structure of Arabidopsis ALS with the related herbicide imazaquin, has been used to create three-dimensional models of both susceptible (S-ALS) and resistant (R-ALS) forms of the enzyme from various weed species. mdpi.com These models, refined through molecular dynamics simulations, help to understand how specific amino acid substitutions, like the one at position Trp574, can sterically impede the binding of imazamox. mdpi.comnih.gov

Table 1: Key Amino Acid Substitutions in the ALS Enzyme and their Effect on Imazamox Binding

| Mutation | Effect on Imazamox Binding | Investigated Weed Species |

| Trp574Leu | Weaker binding affinity, leading to resistance. nih.govmdpi.com | Sinapis alba, Euphorbia heterophylla nih.govmdpi.com |

| Pro197Ser | Does not significantly prevent imazamox binding. nih.gov | Sinapis alba nih.gov |

| Ser653Asn / Ser653Thr | Impaired binding due to steric hindrance. nih.gov | Secale cereale nih.gov |

| Asp-376-Glu | Does not confer significant resistance to imazamox at recommended field doses. cnr.it | Amaranthus retroflexus, Sorghum halepense cnr.it |

Systems Biology Approaches to Understanding Plant Responses to Imazamox-ammonium

Systems biology, which integrates various data sources to model complex biological systems, is providing a holistic view of how plants respond to this compound. This approach moves beyond the single-target-site focus to explore the broader physiological and metabolic consequences of herbicide application.

Transcriptomic studies, for example, analyze the changes in gene expression within a plant following imazamox exposure. Research on Echinochloa colona (junglerice) has shown that the plant mounts a stress response within 48 hours of treatment, involving the upregulation of genes associated with transcription factors, protein-modifying enzymes, and metabolic and signaling pathways. usda.gov Similarly, metabolomic analyses of Lemna minor have revealed that imazamox can interfere with critical pathways such as carbon fixation in photosynthesis, glutathione (B108866) metabolism, and the biosynthesis of secondary metabolites. nih.gov

Predictive Mathematical Modeling for Herbicide Fate, Transport, and Resistance Evolution

Predictive mathematical models are becoming increasingly important for assessing the environmental behavior of this compound and the evolutionary dynamics of herbicide resistance. These models integrate various chemical, physical, and biological parameters to simulate the fate and transport of the herbicide in different environmental compartments.

Models like AQUATOX can predict the concentration and dissipation of imazamox in aquatic ecosystems, taking into account factors such as photolysis, which is a primary degradation pathway. mass.gov Other models, such as PADDY and PCPF-1, are specifically designed to simulate pesticide runoff from paddy fields, a significant concern in rice-growing regions. researchgate.net These models help in developing strategies to mitigate off-site movement of the herbicide.

In the context of resistance management, modeling can help predict the likelihood of resistance evolution under different herbicide use scenarios. By understanding the factors that drive the selection and spread of resistant weed biotypes, more sustainable weed management strategies can be devised. epa.gov

Table 2: Environmental Fate and Transport Models for Imazamox

| Model | Application | Key Parameters Considered |

| AQUATOX | Predicts fate and effects in aquatic ecosystems. mass.gov | Photolysis, water depth, initial concentration. mass.gov |

| PADDY, PCPF-1 | Simulates pesticide fate and transport in paddy fields. researchgate.net | Water movement, pesticide transport, degradation. researchgate.net |

| RICEWQ | High-tier risk assessment in paddy fields. researchgate.net | |

| GLEAMS-Driver | Models runoff and leaching in soil. maryland.gov | Soil type, rainfall, temperature. maryland.gov |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Imazamox Research

The convergence of genomics, proteomics, and metabolomics—collectively known as multi-omics—is providing unprecedented insights into the mechanisms of action and resistance to imazamox. By integrating data from these different levels of biological organization, researchers can construct a more complete picture of how the herbicide affects plant systems.

For instance, combining transcriptomic and metabolomic data has been used to investigate the enantioselective toxicity of imazamox in Lemna minor. nih.gov This research revealed that the different enantiomers (R- and S-forms) of imazamox can have distinct effects on gene expression and metabolic pathways. nih.govacs.org

Integrated omics approaches are also crucial for distinguishing between target-site resistance (due to mutations in the ALS gene) and non-target-site resistance (NTSR), which can involve enhanced metabolism of the herbicide. nih.govbioone.org By identifying the specific genes, proteins, and metabolites involved in NTSR, researchers can develop better diagnostic tools and more effective resistance management strategies.

Development of Sustainable Weed Management Strategies Incorporating this compound Technologies

The development of sustainable weed management strategies is a critical area of research that aims to maximize the effectiveness of this compound while minimizing its potential negative impacts. This involves integrating the use of imazamox with other weed control tactics in a comprehensive, long-term approach.

One key aspect of sustainable management is the use of imazamox in conjunction with herbicide-tolerant crops, such as those in the Clearfield® and Clearfield Plus® Production Systems. basf.com This technology allows for the selective control of weeds in crops that have been bred for tolerance to imidazolinone herbicides. researchgate.netbasf.com

Integrated weed management (IWM) programs that combine the use of imazamox with non-chemical methods, such as mechanical cultivation and crop rotation, are also being explored. epa.govucanr.edu These strategies aim to reduce the selection pressure for herbicide resistance and enhance the long-term sustainability of weed control. Research has shown that combining pre-plant weed control with in-season herbicide applications can significantly improve crop yields and stand establishment. ucanr.edu

Furthermore, best management practices, such as rotating herbicides with different modes of action, are essential for delaying the evolution of resistance. epa.gov By diversifying weed control methods, the reliance on any single herbicide, including imazamox, can be reduced, thereby preserving its efficacy for future use.

Q & A

Q. What are the key physicochemical properties of Imazamox-ammonium, and how are they experimentally determined?

- Methodological Answer : Key properties include solubility (in water/organic solvents), molecular weight (C₁₅H₂₁N₃O₄·NH₃), pKa, and logP (octanol-water partition coefficient).

- Solubility : Conduct shake-flask experiments with HPLC-UV quantification .

- pKa : Use potentiometric titration with automated titrators under controlled ionic strength .

- Stability : Perform accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via LC-MS .

Table 1 : Summary of Physicochemical Properties

| Property | Method | Reference |

|---|---|---|

| Solubility (25°C) | Shake-flask + HPLC | |

| pKa | Potentiometric titration | |

| Photostability | UV-light exposure + LC-MS |

Q. How to design a controlled experiment to evaluate the herbicidal efficacy of this compound?

- Methodological Answer :

- Variables : Include dose-response curves (e.g., 0–200 g ai/ha), plant species (e.g., Amaranthus retroflexus), and environmental controls (soil pH, moisture).

- Protocol :

Apply pre-emergent treatments in randomized block designs with triplicates.

Monitor phytotoxicity (%) at 7, 14, and 21 days post-treatment.

Use ANOVA for statistical validation of efficacy differences .

Advanced Research Questions

Q. How to resolve contradictions in reported EC₅₀ values for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in bioassay conditions (e.g., plant growth stage, application method).

- Step 1 : Meta-analysis of existing data to identify outliers and confounding variables (e.g., soil type, adjuvant use) .

- Step 2 : Standardize assays using OECD Guideline 208 (terrestrial plant test) with uniform growth chambers and calibrated sprayers .

- Step 3 : Apply sensitivity analysis to quantify the impact of variables like temperature or pH on EC₅₀ .

Table 2 : Factors Influencing EC₅₀ Variability

| Factor | Impact Range (EC₅₀ Shift) | Mitigation Strategy |

|---|---|---|

| Soil pH <6.0 | +20–40% | Buffer soil to pH 6.5–7.0 |

| Pre-emergent application | -15–30% | Standardize seedling stage |

Q. What advanced methodologies can elucidate the molecular mode of action of this compound in non-target species?

- Methodological Answer :

- Biochemical Assays : Measure acetolactate synthase (ALS) inhibition kinetics using purified enzyme extracts and spectrophotometric NADH oxidation rates .

- Omics Approaches :

Transcriptomics : RNA-seq of treated vs. untreated plants to identify ALS-related pathway perturbations .

Metabolomics : LC-HRMS to quantify branched-chain amino acid depletion (valine, leucine, isoleucine) .

- Genetic Resistance Studies : Screen mutagenized populations for ALS gene mutations conferring this compound resistance via CRISPR-Cas9 editing .

Q. How to optimize analytical methods for detecting this compound residues in complex environmental matrices?

- Methodological Answer :

- Extraction : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile and PSA/C18 cleanup for soil/water samples .

- Detection :

- LC-MS/MS : Optimize MRM transitions (e.g., m/z 332 → 170 for quantification; LOQ <0.01 mg/kg) .

- Cross-Validation : Compare with immunoassay kits (e.g., ELISA) to confirm specificity in plant tissues .

Table 3 : Analytical Performance Comparison

| Matrix | Method | Recovery (%) | LOQ (mg/kg) | Reference |

|---|---|---|---|---|

| Soil | QuEChERS + LC-MS/MS | 85–92 | 0.005 | |

| Water | SPE + HPLC-UV | 78–88 | 0.01 |

Methodological Considerations

- Data Reproducibility : Document all protocols using platforms like protocols.io and include raw data in supplementary materials (e.g., HPLC chromatograms, growth chamber settings) .

- Ethical Compliance : Adhere to OECD guidelines for herbicide testing and obtain institutional biosafety approvals for genetic studies .

- Literature Gaps : Prioritize studies on long-term soil persistence and non-target arthropod impacts, citing recent reviews (e.g., Pest Management Science, 2023) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.